molecular formula C20H12F3N3O3 B2797938 5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241126-99-8

5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2797938
CAS No.: 241126-99-8
M. Wt: 399.329
InChI Key: UTZUCLZIMXQKQA-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-b]pyridine family, characterized by a fused chromene and pyridine core. The structure features a trifluoromethyl group at position 2, a 5-oxo moiety, and a carboxamide substituent at position 3 with a 3-pyridinylmethyl group.

Properties

IUPAC Name

5-oxo-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O3/c21-20(22,23)17-14(18(28)25-10-11-4-3-7-24-9-11)8-13-16(27)12-5-1-2-6-15(12)29-19(13)26-17/h1-9H,10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZUCLZIMXQKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide, also known by its CAS number 241126-99-8, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological activities, including its mechanisms of action and therapeutic potential.

  • Molecular Formula : C20H12F3N3O3
  • Molar Mass : 399.32 g/mol
  • Structure : The compound features a chromeno[2,3-b]pyridine core structure with trifluoromethyl and pyridinylmethyl substituents.
PropertyValue
CAS Number241126-99-8
Molecular FormulaC20H12F3N3O3
Molar Mass399.32 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the introduction of the trifluoromethyl and pyridinylmethyl groups onto the chromeno structure. Specific methods may vary, but they generally follow established synthetic pathways for chromeno derivatives.

Biological Activities

Research indicates that 5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide exhibits several noteworthy biological activities:

Antimicrobial Activity

Studies have reported that compounds with similar structural motifs to this chromeno derivative display antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against various bacterial strains and fungi.

Antioxidant Properties

Compounds in the chromeno family are often evaluated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases. Preliminary studies suggest that this compound may exhibit antioxidant activity, although further research is necessary to quantify these effects.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For instance, it may inhibit enzymes involved in inflammatory pathways or metabolic processes, thereby suggesting its utility in treating conditions such as inflammation or metabolic disorders.

Case Studies and Research Findings

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
    • A related study demonstrated that compounds with similar structures inhibited DHODH, an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced cell proliferation in certain cancer types and autoimmune diseases .
  • Cytotoxicity Studies :
    • In vitro studies have shown that chromeno derivatives can induce cytotoxic effects in cancer cell lines. The specific mechanisms often involve apoptosis induction and cell cycle arrest .
  • Mechanism of Action :
    • The proposed mechanism for the biological activity of this class of compounds involves interaction with cellular signaling pathways that regulate proliferation and apoptosis. The trifluoromethyl group is believed to enhance bioactivity through increased lipophilicity and molecular stability .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C21H10F6N2O3
  • Molecular Weight : 452.31 g/mol
  • Key Functional Groups : Contains trifluoromethyl and chromeno moieties, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to 5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide exhibit potential anticancer properties. For instance, studies have shown that derivatives of chromeno-pyridine compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated that related compounds demonstrate activity against a range of bacterial strains, including those resistant to conventional antibiotics. This is attributed to the ability of the compound to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in disease processes. For example, it has been suggested that similar compounds can inhibit xanthine oxidase, an enzyme linked to hyperuricemia and gout. This inhibition can lead to decreased uric acid levels in the body, providing a therapeutic avenue for managing these conditions.

Synthetic Methodologies

The synthesis of 5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Condensation Reactions : These reactions form the core chromeno structure by condensing pyridine derivatives with appropriate aldehydes or ketones.
  • Fluorination Steps : The introduction of trifluoromethyl groups is often achieved through electrophilic fluorination methods or nucleophilic substitution strategies.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of similar chromeno-pyridine derivatives against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Screening

In another research effort, a series of chromeno-based compounds were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical differences between the target compound and key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide - 2-Trifluoromethyl
- N-(3-pyridinylmethyl) carboxamide
C₂₁H₁₃F₃N₃O₃ (estimated) ~396.3 (estimated) Pyridinylmethyl group enhances solubility; trifluoromethyl improves stability.
5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide - 2-Trifluoromethyl
- N-phenyl carboxamide
C₂₀H₁₁F₃N₂O₃ 384.3 Phenyl group increases lipophilicity; lacks pyridine’s hydrogen-bonding potential.
5-Oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide - 2-Trifluoromethyl
- N-[3-(trifluoromethyl)phenyl] carboxamide
C₂₁H₁₀F₆N₂O₃ 452.3 Dual trifluoromethyl groups enhance metabolic stability but may reduce solubility.
7-Chloro-2-methyl-5-oxo-N-(4-pyridinylmethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide - 2-Methyl
- 7-Chloro
- N-(4-pyridinylmethyl) carboxamide
C₂₀H₁₄ClN₃O₃ 379.8 Chlorine and methyl substituents alter electronic properties; 4-pyridinyl vs. 3-pyridinyl.
Ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate - 2-Trifluoromethyl
- Ethyl ester
C₁₈H₁₂F₃NO₃ 347.3 Ester group reduces hydrogen-bonding capacity; higher lipophilicity.

Structural and Functional Differences

  • Carboxamide Substituent :

    • The target compound’s 3-pyridinylmethyl group introduces a basic nitrogen, improving aqueous solubility compared to phenyl or trifluoromethylphenyl analogs .
    • N-Phenyl derivatives (e.g., CAS 339020-72-3) exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Core Modifications: Trifluoromethyl at position 2 is conserved in most analogs, contributing to metabolic stability and electron-withdrawing effects .
  • Amino vs. Non-Amino Derivatives: Compounds with 2-amino substitutions (e.g., in ) show enhanced hydrogen-bonding interactions, which may improve affinity for biological targets but reduce stability .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

Methodological Answer: The compound’s core structure includes a chromeno[2,3-b]pyridine scaffold fused with a pyridine ring, a trifluoromethyl (-CF₃) group at position 2, and a carboxamide linker at position 3. The -CF₃ group enhances lipophilicity and metabolic stability, while the carboxamide moiety facilitates hydrogen bonding with biological targets. The pyridinylmethyl substituent introduces steric and electronic effects critical for receptor binding. Structural Implications:

  • Chromeno-pyridine core : Contributes to π-π stacking interactions in enzyme binding pockets .
  • Trifluoromethyl group : Increases resistance to oxidative degradation and improves membrane permeability .
  • Carboxamide linkage : Enables hydrogen bonding with residues like asparagine or glutamine in target proteins .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core formation : Condensation of substituted pyridine derivatives with chromenone precursors under acidic conditions (e.g., acetic acid/acetic anhydride) .

Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation .

Carboxamide coupling : Reacting the intermediate acid chloride with 3-pyridinylmethylamine using coupling agents like EDC/HOBt .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
CyclizationAcetic acid, reflux, 8–10 h78%
TrifluoromethylationCuI, CF₃SO₂Na, DMF, 80°C65%
AmidationEDC, HOBt, DCM, RT85%

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., flattened boat conformation in fused rings) .
  • NMR spectroscopy : Assigns proton environments (e.g., pyridinylmethyl CH₂ at δ 4.5–5.0 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 433.12) .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, trifluoroacetic acid as a solvent increases electrophilicity of intermediates, reducing side reactions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .
  • Purification : Gradient elution in flash chromatography (hexane/EtOAc) separates byproducts with similar polarity .

Case Study:
A 15% yield improvement was achieved by replacing DMF with dimethylacetamide (DMAc), reducing decomposition of the trifluoromethyl intermediate .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
  • Structural analogs : Compare activity of derivatives to identify SAR trends (e.g., replacing -CF₃ with -Cl reduces potency by 10-fold) .
  • In silico docking : Use Schrödinger Suite or AutoDock to model binding modes and explain variability (e.g., steric clashes in mutated receptors) .

Example Data Contradiction:

StudyIC₅₀ (nM)Assay TypeReference
A12 ± 3Kinase inhibition (EGFR)
B45 ± 8Kinase inhibition (EGFR)
Resolution : Study B used a truncated EGFR variant lacking the C-terminal domain, altering binding kinetics .

Q. What computational strategies enhance reaction design for novel derivatives?

Methodological Answer:

  • Quantum mechanical (QM) calculations : Predict transition states for trifluoromethylation steps using Gaussian09 at the B3LYP/6-31G* level .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to prioritize solvent/catalyst combinations.
  • Free-energy perturbation (FEP) : Optimize binding affinity by simulating substituent effects on target proteins .

Case Study:
ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 60% for analogous chromeno-pyridine derivatives .

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